molecular formula C24H26N6O4 B15000138 6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione

6-(4-methoxyphenyl)-2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione

Cat. No.: B15000138
M. Wt: 462.5 g/mol
InChI Key: LIGJAORTIUDQFI-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, methylphenyl, piperazine, and imidazotriazole-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE involves its interaction with acetylcholinesterase (AChE). The compound inhibits AChE by binding to its active site, preventing the hydrolysis of acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft . This action is particularly relevant in the context of Alzheimer’s disease, where acetylcholine deficiency is a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione

InChI

InChI=1S/C24H26N6O4/c1-17-3-5-18(6-4-17)26-11-13-27(14-12-26)22(31)16-29-24(33)30-21(25-29)15-28(23(30)32)19-7-9-20(34-2)10-8-19/h3-10H,11-16H2,1-2H3

InChI Key

LIGJAORTIUDQFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)CN(C4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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